4-((3-Methoxypiperidin-1-yl)methyl)oxazole
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Overview
Description
4-((3-Methoxypiperidin-1-yl)methyl)oxazole is a heterocyclic compound that features both an oxazole ring and a piperidine moiety
Mechanism of Action
Target of Action
It is known that oxazole derivatives have been studied for their biological activities, which include anti-covid-19, anticancer, antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Mode of Action
It is known that the efficacy of oxazole-based derivatives as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry has enhanced worldwide .
Biochemical Pathways
It is known that oxazole derivatives have shown various antimicrobial activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that oxazole derivatives have shown various antimicrobial activities, suggesting that they may have a broad range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxypiperidin-1-yl)methyl)oxazole typically involves the reaction of oxazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a methoxypiperidine precursor, which is reacted with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxypiperidin-1-yl)methyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-((3-Methoxypiperidin-1-yl)methyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring structure.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and 4-phenylpiperidine share the piperidine moiety.
Uniqueness
4-((3-Methoxypiperidin-1-yl)methyl)oxazole is unique due to the combination of the oxazole ring and the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(3-methoxypiperidin-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-13-10-3-2-4-12(6-10)5-9-7-14-8-11-9/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJLXYHDYNUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=COC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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